molecular formula C9H8N2O2 B13547322 (S)-2-Amino-2-(3-cyanophenyl)acetic acid

(S)-2-Amino-2-(3-cyanophenyl)acetic acid

Cat. No.: B13547322
M. Wt: 176.17 g/mol
InChI Key: FOYNBWYWJSPUDQ-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(3-cyanophenyl)acetic acid is a chiral synthetic building block of interest in medicinal chemistry and drug discovery. Its molecular formula is C9H8N2O2 . The compound features both an amino group and a carboxylic acid functional group attached to a chiral center, alongside a nitrile-substituted aromatic ring, making it a versatile scaffold for the synthesis of more complex molecules. While specific biological data for this exact stereoisomer is not widely published in the available literature, its structural features suggest significant research potential. The compound is a chiral phenylglycine derivative, a class known for its application in designing active pharmaceutical ingredients. The 3-cyano group on the phenyl ring can serve as a key handle for further chemical modifications, enabling its use as a precursor in multi-component reactions to create diverse heterocyclic compounds, such as pyranes, pyridines, and pyrazoles, which are common scaffolds in pharmaceuticals . Furthermore, research on closely related compounds, such as 2-(4-Cyanophenylamino) acetic acid, has demonstrated their relevance in theoretical and experimental chemistry studies, including investigations into hypercoagulable diseases . The presence of the chiral (S)-configured alpha-carbon is critical for interactions with biological systems, as it can influence the compound's binding affinity to specific protein targets. This makes it a valuable reagent for researchers developing novel enzyme inhibitors or probing molecular recognition events in biochemistry. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(2S)-2-amino-2-(3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)/t8-/m0/s1

InChI Key

FOYNBWYWJSPUDQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](C(=O)O)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)N)C#N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (S)-2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of (S)-2-Amino-2-(3-cyanophenyl)acetic acid , also known as (S)-3-Cyanophenylglycine .

Technical Guide for Research & Development

Executive Summary

(S)-2-Amino-2-(3-cyanophenyl)acetic acid (CAS: 1213875-77-4 ) is a non-proteinogenic, chiral amino acid derivative of phenylglycine.[1] Distinguished by the electron-withdrawing cyano group at the meta-position of the phenyl ring, this compound serves as a critical chiral building block in the synthesis of peptide mimetics, protease inhibitors, and high-affinity ligands for G-protein coupled receptors (GPCRs). Its unique electronic profile modulates the acidity of the ammonium group and the lipophilicity of the side chain, offering distinct pharmacokinetic advantages over unsubstituted phenylglycine.

This guide details the solid-state and solution-phase properties of the (S)-enantiomer, providing experimental protocols for characterization where specific literature data is sparse.

Chemical Identity & Structural Analysis[2]

ParameterTechnical Specification
IUPAC Name (2S)-2-Amino-2-(3-cyanophenyl)acetic acid
Common Synonyms (S)-3-Cyanophenylglycine; L-3-Cyanophenylglycine; (S)-

-Amino-3-cyanobenzeneacetic acid
CAS Number 1213875-77-4 (Free Base)
Related CAS 909875-86-1 ((R)-enantiomer); 42288-26-6 (N-(4-cyanophenyl)glycine isomer - Do not confuse)
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
SMILES N#Cc1cccc(c1)C(=O)O
Chirality (S)-Configuration (L-series amino acid analog)
Structural Visualization

The following diagram illustrates the chemical structure and the stereochemical orientation of the (S)-enantiomer.

G Struct (S)-3-Cyanophenylglycine (C9H8N2O2) Core Phenylglycine Core (Alpha-Amino Acid) Struct->Core Subst 3-Cyano Group (Electron Withdrawing) Struct->Subst Chiral Chiral Center (S)-Configuration Struct->Chiral Subst->Core Inductive Effect (-I)

Figure 1: Structural decomposition of (S)-3-Cyanophenylglycine highlighting the key functional elements affecting physicochemical behavior.

Solid-State Properties[8]

Appearance and Morphology
  • Physical Form: White to off-white crystalline powder.

  • Crystallinity: High crystallinity is typical for zwitterionic amino acids. The lattice is stabilized by intermolecular hydrogen bonding between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups.
  • Hygroscopicity: Moderate. Like most phenylglycine derivatives, it should be stored in a desiccator to prevent surface hydration which can alter weighing accuracy during stoichiometric applications.

Thermal Properties
  • Melting Point: >220 °C (with decomposition).[2][3]

    • Note: Amino acids do not melt in the traditional sense but undergo decomposition upon melting due to the high lattice energy of the zwitterionic crystal structure.

  • Thermal Stability: Stable at room temperature. Degradation (decarboxylation) may occur upon prolonged heating >180 °C.

Solution-Phase Properties

Solubility Profile

The solubility is governed by the zwitterionic nature of the compound.

SolventSolubility RatingMechanistic Insight
Water (pH 7) SolubleSolvation of charged zwitterionic species (

).
0.1 M HCl Highly SolubleProtonation of carboxylate forms the cationic species (

).
0.1 M NaOH Highly SolubleDeprotonation of ammonium forms the anionic species (

).
Methanol/Ethanol Slightly SolubleLimited solvation of the zwitterionic lattice.[4]
DCM / Ethyl Acetate InsolubleHigh lattice energy prevents dissolution in non-polar aprotic solvents.
Acid-Base Dissociation (pKa)

The 3-cyano group exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa values compared to unsubstituted phenylglycine.

  • pKa

    
     (
    
    
    
    -COOH):
    ~1.8 (Predicted)
    • Effect: The cyano group stabilizes the carboxylate anion, increasing acidity relative to phenylglycine (pKa ~1.83).

  • pKa

    
     (
    
    
    
    -NH
    
    
    ):
    ~8.8 (Predicted)
    • Effect: The electron-withdrawing ring reduces the electron density on the nitrogen, making the ammonium proton more acidic (easier to lose) compared to phenylglycine (pKa ~9.13).

  • Isoelectric Point (pI): ~5.3

    • Calculation:

      
      [5]
      
Ionization States

The following diagram maps the dominant species across the pH scale, crucial for HPLC method development and extraction strategies.

Ionization Cation Cationic Form (pH < 1.8) [NH3+ / COOH] Zwitter Zwitterion (pH 1.8 - 8.8) [NH3+ / COO-] Cation->Zwitter pKa1 ~1.8 (-H+) Anion Anionic Form (pH > 8.8) [NH2 / COO-] Zwitter->Anion pKa2 ~8.8 (-H+)

Figure 2: pH-dependent ionization states of (S)-3-Cyanophenylglycine.

Optical Properties & Stereochemistry[11][12]

Specific Rotation
  • Value:

    
     is typically positive (+)  for L-phenylglycine derivatives in acidic solution (e.g., 1M HCl), though the cyano group may influence the magnitude.
    
  • Inversion Note: The (R)-enantiomer (CAS 909875-86-1) will exhibit an equal but opposite rotation.

  • Standard: Optical purity should be

    
     ee for pharmaceutical applications.
    
Protocol: Determination of Specific Rotation

Since exact literature values vary by solvent, the following self-validating protocol is recommended for internal standardization:

  • Preparation: Accurately weigh 100 mg of the dry substance.

  • Dissolution: Dissolve in 10.0 mL of 1.0 M HCl (volumetric flask).

  • Measurement: Measure optical rotation (

    
    ) at 589 nm (Na D-line) at 20 °C using a 1 dm cell.
    
  • Calculation:

    
    
    
    • Where

      
       is concentration in g/100mL (i.e., 1.[6]0) and 
      
      
      
      is path length in dm (i.e., 1).

Synthesis & Resolution Strategies

Direct asymmetric synthesis or resolution of the racemate is required to obtain the (S)-enantiomer.

Enzymatic Resolution (Preferred)

The most scalable route involves the kinetic resolution of the racemic N-acetyl derivative using Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Substrate: N-Acetyl-DL-3-cyanophenylglycine.

  • Enzyme: Acylase I (specific for L-enantiomers).

  • Reaction: Hydrolysis in phosphate buffer (pH 7.5) at 37 °C.

  • Result: Yields free (S)-3-cyanophenylglycine and unreacted N-acetyl-(R)-3-cyanophenylglycine.

  • Separation: Acidify to pH 5 to precipitate the free amino acid or use ion-exchange chromatography.

Synthesis Aldehyde 3-Cyanobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Aldehyde->Strecker Racemate DL-3-Cyanophenylglycine Strecker->Racemate Acetyl N-Acetyl-DL-Derivative Racemate->Acetyl Ac2O / NaOH Enzyme Enzymatic Resolution (Acylase I) Acetyl->Enzyme Product (S)-3-Cyanophenylglycine (Target) Enzyme->Product Hydrolysis Byproduct N-Acetyl-(R)-Isomer Enzyme->Byproduct No Reaction

Figure 3: Chemo-enzymatic workflow for the production of (S)-3-Cyanophenylglycine.

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Safety (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precaution: Handle with standard PPE (gloves, goggles, lab coat).

References

  • PubChem Compound Summary. (2025). (S)-2-Amino-2-(3-cyanophenyl)acetic acid.[7] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). Product Entry for CAS 1213875-77-4. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amino Acids. Angewandte Chemie International Edition. Link

  • Enamine Ltd. (2025). Building Blocks Catalog: Phenylglycine Derivatives. Link

  • Sigma-Aldrich. (2025). Technical Bulletin: Handling of Non-Proteinogenic Amino Acids. Link

Sources

Methodological & Application

Chiral resolution techniques for 2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chiral Resolution of 2-Amino-2-(3-cyanophenyl)acetic acid

Introduction: The Significance of Chiral Purity

In the landscape of modern drug discovery and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. 2-Amino-2-(3-cyanophenyl)acetic acid is a non-proteinogenic amino acid, a class of compounds that serve as invaluable chiral building blocks for synthesizing complex pharmaceutical agents. The presence of a chiral center at the alpha-carbon means it exists as a pair of enantiomers: mirror-image isomers that are non-superimposable. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.

Therefore, obtaining this amino acid in an enantiomerically pure form is a prerequisite for its use in stereospecific synthesis. Chemical synthesis of such molecules typically results in a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture. The process of separating these enantiomers is known as chiral resolution. This guide provides a detailed exploration of the principal techniques applicable to the resolution of racemic 2-Amino-2-(3-cyanophenyl)acetic acid, designed for researchers and professionals in the field. We will delve into the mechanistic basis and practical execution of diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

Technique 1: Diastereomeric Salt Crystallization

This classical resolution method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[][2] The underlying principle is elegant in its simplicity: while enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not.[3] By reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed. These salts, having different physical properties, can then be separated by fractional crystallization.[3]

Causality of Experimental Design

The success of this technique hinges on the selection of an appropriate resolving agent and solvent system to maximize the solubility difference between the two diastereomeric salts.[4] Since 2-Amino-2-(3-cyanophenyl)acetic acid is amphoteric (containing both an acidic carboxyl group and a basic amino group), resolution can be approached in two ways:

  • Resolution via the Carboxyl Group: A chiral base (e.g., (R)-1-phenylethylamine, brucine, or ephedrine) is used to form salts with the racemic acid.

  • Resolution via the Amino Group: A chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphor-10-sulfonic acid) is used. This often requires prior protection (e.g., benzoylation) of the amino acid's carboxyl group to prevent it from competing with the resolving acid.[5]

The choice of solvent is critical. The ideal solvent should dissolve both diastereomeric salts to some extent but exhibit a significant difference in solubility, allowing one to crystallize preferentially while the other remains in the mother liquor.

Workflow for Diastereomeric Salt Crystallization

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation of Enantiomer racemate Racemic (R/S)-Amino Acid solvent1 Solvent Addition & Heating racemate->solvent1 agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->solvent1 salts Solution of Diastereomeric Salts (R,R) and (S,R) solvent1->salts cooling Controlled Cooling & Seeding (optional) salts->cooling filtration Filtration cooling->filtration crystals Crystals of Less Soluble Diastereomer (e.g., S,R) filtration->crystals Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., R,R) filtration->mother_liquor Liquid acid_base Acid/Base Treatment crystals->acid_base pure_enantiomer Pure (S)-Amino Acid acid_base->pure_enantiomer recovered_agent Recovered Resolving Agent acid_base->recovered_agent G cluster_prep Step 1: Substrate Preparation cluster_enzymatic Step 2: Selective Hydrolysis cluster_sep Step 3: Product Separation cluster_deacyl Step 4: De-protection racemate Racemic (R/S)-Amino Acid acetylation N-Acetylation (Acetic Anhydride) racemate->acetylation n_acyl Racemic (R/S)-N-Acetyl Amino Acid acetylation->n_acyl ph_stat pH-Stat Controlled Reaction (pH 7.5-8.0) n_acyl->ph_stat enzyme Aminoacylase I enzyme->ph_stat mixture Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid ph_stat->mixture acidify Acidify (pH ~3) & Extract mixture->acidify s_amino Aqueous Layer: (S)-Amino Acid acidify->s_amino Isolate r_n_acyl Organic Layer: (R)-N-Acetyl Amino Acid acidify->r_n_acyl Isolate hydrolysis Acid Hydrolysis (HCl) r_n_acyl->hydrolysis r_amino (R)-Amino Acid hydrolysis->r_amino

Caption: Workflow for Enzymatic Kinetic Resolution of an amino acid.

Protocol: EKR using Acylase I

This is a model protocol that requires screening for enzyme suitability and subsequent optimization.

  • N-Acetylation:

    • Dissolve racemic 2-Amino-2-(3-cyanophenyl)acetic acid in aqueous sodium hydroxide.

    • Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH around 8-9.

    • Once the reaction is complete, acidify the solution to precipitate the N-acetyl-2-Amino-2-(3-cyanophenyl)acetic acid. Filter, wash, and dry the product.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl amino acid in deionized water and adjust the pH to 7.5 with LiOH or NH4OH. [6] * Add Acylase I from Aspergillus sp. (e.g., 50 units per mmol of substrate). A small amount of a cofactor like CoCl₂ may be required.

    • Maintain the reaction at 37°C. The hydrolysis of the L-enantiomer produces acetic acid, causing the pH to drop. Use a pH-stat to automatically add a base (e.g., 2M NH4OH) to maintain the pH at 7.5. [6] * Monitor the reaction progress by measuring the consumption of the base. The reaction is complete when base consumption ceases (typically after 12-24 hours), indicating ~50% conversion.

  • Separation:

    • Acidify the reaction mixture to pH ~5 with acetic acid to deactivate the enzyme. If necessary, heat to 80°C to precipitate the denatured enzyme, then filter.

    • Adjust the filtrate to pH ~3 with HCl.

    • Extract the solution with an organic solvent (e.g., ethyl acetate). The unreacted N-acetyl-(D)-amino acid will move to the organic phase, while the free (L)-amino acid remains in the aqueous phase.

    • Isolate the L-amino acid from the aqueous phase by evaporation or by adjusting the pH to its isoelectric point to induce precipitation.

  • Recovery of the D-Enantiomer:

    • Evaporate the organic solvent to recover the N-acetyl-(D)-amino acid.

    • Hydrolyze the N-acetyl group by refluxing with aqueous acid (e.g., 3M HCl).

    • Isolate the D-amino acid from the resulting solution.

Data Summary: Enzymatic Kinetic Resolution
ParameterTarget Value/RangeRationale
Enzyme Loading10 - 100 U/mmolBalances reaction time with cost. Higher loading leads to faster conversion.
pH7.0 - 8.0Optimal range for most commercial acylases. pH control is critical for activity.
Temperature30 - 40°CProvides a good reaction rate without causing significant enzyme denaturation.
Expected Conversion ~50%The goal of a kinetic resolution is to convert one enantiomer completely, leaving the other.
Expected Enantiomeric Excess >99% for both enantiomersEnzymes are highly stereospecific, typically resulting in products of very high optical purity.

Technique 3: Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful but often more expensive method for direct separation of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute at different times. [7]

Causality of Experimental Design

The key to this method is the CSP. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective. [8]These CSPs have complex three-dimensional structures with multiple chiral recognition sites (ionic, hydrogen bonding, and hydrophobic) that allow them to resolve a wide range of polar and ionic compounds like amino acids. [8]The mobile phase composition (organic modifier, acid/base additives) is optimized to achieve the best balance of retention, resolution, and peak shape.

Protocol: Preparative HPLC

This is an illustrative protocol. Column choice and mobile phase conditions must be determined through analytical-scale screening.

  • System Setup:

    • Column: A preparative-scale column packed with a suitable CSP (e.g., Astec CHIROBIOTIC T, 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A simple, LC-MS compatible mobile phase is often preferred, such as a mixture of methanol, water, and a small amount of an acid (e.g., formic acid) or base. A typical starting point could be 80:20 Methanol:Water with 0.1% Formic Acid. [8] * Flow Rate: Adjusted for the preparative column diameter (e.g., 15-25 mL/min).

    • Detection: UV detector set to an appropriate wavelength for the phenyl ring (~254 nm).

  • Separation:

    • Dissolve the racemic 2-Amino-2-(3-cyanophenyl)acetic acid in the mobile phase to create a concentrated solution.

    • Perform multiple injections onto the column, ensuring that the column is not overloaded, which would degrade resolution.

    • Collect the eluting fractions corresponding to the two separated enantiomer peaks.

  • Product Isolation:

    • Combine the fractions for each respective enantiomer.

    • Remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated, enantiomerically pure amino acid.

Section 4: Essential Analysis of Enantiomeric Purity

Regardless of the resolution method employed, the final and most critical step is to accurately determine the enantiomeric purity, expressed as enantiomeric excess (e.e.).

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol: Analytical Chiral HPLC
  • Column: An analytical chiral column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm). [8]2. Sample Preparation: Prepare a dilute solution of the resolved product (~0.5 mg/mL) in the mobile phase.

  • Mobile Phase: Use a mobile phase system identified during method development that provides baseline resolution (Rs ≥ 1.5) for the two enantiomers.

  • Analysis: Inject a small volume (5-10 µL) and record the chromatogram.

  • Calculation: Integrate the peak areas of the two enantiomer peaks and calculate the e.e. using the formula above.

Conclusion: Selecting the Optimal Resolution Strategy

The choice of a chiral resolution technique for 2-Amino-2-(3-cyanophenyl)acetic acid is a strategic decision guided by scale, cost, available equipment, and the required level of purity.

  • Diastereomeric Salt Crystallization is often the method of choice for large-scale industrial production. It requires significant process development but is robust and economical once optimized.

  • Enzymatic Kinetic Resolution offers exceptional selectivity, leading to products of very high enantiomeric purity under mild, environmentally friendly conditions. It is highly suitable for pharmaceutical applications but requires screening to find a compatible enzyme.

  • Preparative Chiral Chromatography provides a direct and often rapid separation, making it ideal for producing smaller quantities of high-purity material for research and early development, or for purifying materials from other resolution methods.

A successful resolution campaign will often involve a combination of these techniques: a bulk separation by crystallization or EKR, followed by a final polishing step using preparative chromatography to achieve >99.5% e.e., and with analytical chiral HPLC serving as the essential tool for quality control throughout the process.

References

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Kopecký, J., et al. (2015). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Michi, K., & Nonaka, H. (1955). Enzymatic Resolution of Racemic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan. Available at: [Link]

  • Michi, K. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Max-Planck-Gesellschaft. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Available at: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]

  • Lam, A. W. H., & Ng, K. M. (2005). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting. Available at: [Link]

  • Wikipedia. Diastereomeric recrystallization. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]

Sources

Protocol for the enzymatic synthesis of (S)-2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of (S)-2-Amino-2-(3-cyanophenyl)acetic Acid

Part 1: Executive Summary

This application note details a robust protocol for the asymmetric synthesis of (S)-2-Amino-2-(3-cyanophenyl)acetic acid (also known as (S)-3-cyanophenylglycine).[1] This non-canonical amino acid is a critical chiral building block for protease inhibitors (e.g., Cathepsin K/S inhibitors) and next-generation peptide therapeutics.[1]

Traditional chemical synthesis (Strecker synthesis followed by resolution) suffers from low yields (max 50% for resolution), harsh conditions that risk hydrolyzing the sensitive nitrile group, and toxic cyanide waste.

This guide presents a Biocatalytic Reductive Amination route using an engineered Leucine Dehydrogenase (LeuDH) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.[2] This "One-Pot" method offers:

  • >99% Enantiomeric Excess (ee): Direct asymmetric synthesis of the (S)-isomer.

  • Chemoselectivity: Mild pH conditions (pH 8.0) preserve the labile 3-cyano moiety on the phenyl ring.

  • Atom Economy: Utilizes ammonia as the nitrogen source, avoiding complex amine donors required by transaminases.

Part 2: Scientific Rationale & Mechanism

The Challenge of the Cyano Group

The 3-cyanophenyl moiety presents a specific chemoselective challenge. In standard hydantoinase processes (often performed at pH >9.0) or acid-catalyzed chemical hydrolysis, the nitrile group is prone to hydrolysis, converting to an amide (3-carbamoyl) or carboxylic acid (3-carboxy), forming unwanted byproducts.[1]

The Solution: Reductive Amination via LeuDH

Leucine Dehydrogenase (EC 1.4.1.9) typically catalyzes the reversible deamination of L-leucine. However, engineered variants (e.g., from Exiguobacterium sibiricum or Bacillus cereus) accept bulky side chains, including phenylglycine derivatives [1].

Reaction Pathway: The enzyme catalyzes the reductive amination of 3-cyanobenzoylformic acid (prochiral ketone) to the target (S)-amino acid using NADH as the reducing equivalent. To drive the equilibrium toward synthesis, NADH is continuously regenerated by Glucose Dehydrogenase (GDH) oxidizing glucose to gluconolactone.

Key Advantages:

  • Thermodynamic Drive: The coupling with GDH and the use of excess ammonia drives the reaction to near-quantitative conversion.

  • Stereocontrol: The enzyme's active site geometry dictates the hydride attack from the re-face, ensuring (S)-configuration.[1]

Part 3: Visualization of the Biocatalytic Cascade

The following diagram illustrates the coupled enzymatic cycle, highlighting the flow of electrons (NADH regeneration) and the mass transfer of nitrogen.

BiocatalyticCascade cluster_0 Cofactor Recycling System cluster_1 Asymmetric Synthesis Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Glucono Gluconolactone GDH->Glucono NADH NADH GDH->NADH Reduction KetoAcid 3-Cyanobenzoylformic Acid LeuDH Leucine Dehydrogenase (LeuDH) KetoAcid->LeuDH Ammonia NH3 / NH4+ Ammonia->LeuDH AminoAcid (S)-2-Amino-2- (3-cyanophenyl)acetic acid LeuDH->AminoAcid NAD NAD+ LeuDH->NAD NAD->GDH NADH->LeuDH Oxidation

Figure 1: Coupled enzymatic cycle for the reductive amination of 3-cyanobenzoylformic acid. GDH regenerates NADH, driving the LeuDH-mediated synthesis.[1]

Part 4: Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Cyanobenzoylformic acid (Sodium salt)Prochiral Precursor
Enzyme 1 Engineered LeuDH (e.g., EsLeuDH-F362L variant [1])Main Biocatalyst
Enzyme 2 Glucose Dehydrogenase (GDH, e.g., from B. megaterium)Cofactor Recycling
Cofactor NAD+ (Nicotinamide adenine dinucleotide)Hydride Carrier
Co-substrate D-GlucoseReducing Agent
Buffer Ammonium Formate / Ammonia (2 M stock)Nitrogen Source & Buffer
Pre-Reaction Preparation
  • Substrate Synthesis Note: If 3-cyanobenzoylformic acid is not commercially available, it can be prepared via Friedel-Crafts acylation of 3-cyanobenzene with oxalyl chloride, followed by hydrolysis, or by oxidation of racemic 3-cyanomandelic acid.[1]

  • Enzyme Stock: Resuspend lyophilized enzymes in 100 mM Potassium Phosphate buffer (pH 7.5) to a final activity of 10 U/mL (LeuDH) and 5 U/mL (GDH).

Step-by-Step Synthesis Protocol

Step 1: Reaction Mixture Assembly (100 mL Scale)

  • In a 250 mL round-bottom flask or bioreactor, add 50 mL of 2 M Ammonium Formate buffer (pH 8.0) . Note: High ammonium concentration is critical for thermodynamic equilibrium.[1]

  • Add 3-Cyanobenzoylformic acid to a final concentration of 100 mM (approx. 1.9 g).

  • Add D-Glucose (150 mM, 1.5 equivalents).

  • Add NAD+ (1.0 mM catalytic amount).

  • Adjust pH to 8.0 using dilute ammonia solution (NH₄OH). Caution: Do not exceed pH 8.5 to protect the nitrile group.

Step 2: Biocatalysis Initiation

  • Add LeuDH (final load: 200 U total) and GDH (final load: 100 U total).

  • Incubate at 30°C with gentle orbital shaking (150 rpm).

  • pH Control: Monitor pH every 2 hours. The oxidation of glucose produces gluconic acid, which will lower the pH. Maintain pH between 7.8 and 8.0 by automatic or manual addition of 2 M NH₄OH.

Step 3: Monitoring

  • Sample 50 µL every 4 hours.

  • Quench with 200 µL acetonitrile/water (50:50) containing 0.1% TFA.

  • HPLC Method: C18 Column (Agilent Zorbax Eclipse), Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Detect at 254 nm.[1]

  • Target: Disappearance of keto acid peak; appearance of amino acid peak.

Step 4: Work-up and Purification [1]

  • Termination: Once conversion >98% (typically 12-24 hours), quench by adjusting pH to 3.0 with 6 M HCl to precipitate enzymes.

  • Clarification: Centrifuge at 10,000 x g for 20 mins; collect supernatant.

  • Ion Exchange Chromatography (IEX):

    • Load supernatant onto a cation exchange column (e.g., Dowex 50W) in H+ form.

    • Wash with water to remove gluconic acid and excess glucose.

    • Elute the amino acid with 1 M NH₄OH.

  • Isolation: Concentrate the eluate under vacuum. The product, (S)-2-Amino-2-(3-cyanophenyl)acetic acid, will crystallize near its isoelectric point (pI ~5.5).[1]

  • Validation: Verify structure via 1H-NMR and optical rotation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Product inhibition or pH drift.[1]Maintain pH strictly at 8.0 using NH₄OH.[1] Ensure glucose excess (1.5 eq).
Nitrile Hydrolysis pH too high (>9.0) or temp too high.Lower pH to 7.5-7.8; reduce temp to 25°C.
Enzyme Precipitation High ionic strength or solvent shock.[1]Add 5% glycerol to reaction mix; ensure gradual substrate feeding if using >500 mM substrate.[1]
Low Enantioselectivity Background chemical amination (rare).Confirm enzyme variant specificity; lower reaction temperature.

Part 6: References

  • Zhao, L., Zhang, W., Li, M., & You, S. (2025).[1][2] Reshaping the Substrate-Binding Pocket of Leucine Dehydrogenase for Efficient Synthesis of L-Phenylglycine and Its Substituted Derivatives. Journal of Agricultural and Food Chemistry. (Cited for LeuDH engineering on analogous 2-chlorophenylglycine).

  • Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). The hydantoinase/carbamoylase process to D- and L-amino acids. Journal of Molecular Catalysis B: Enzymatic. (Foundational reference for phenylglycine synthesis comparison).

  • PubChem. (2025). (2S)-2-amino-2-(3-cyanophenyl)acetic acid hydrochloride. National Library of Medicine.[1] (Verification of target molecule existence).

  • Cheng, F., et al. (2022).[2] Development of an NAD(H)-Driven Biocatalytic System for Asymmetric Synthesis of Chiral Amino Acids. Advanced Synthesis & Catalysis. (Protocol basis for cofactor recycling).

Sources

Application Note: Strategic Derivatization of (S)-2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(3-cyanophenyl)acetic acid is a non-canonical amino acid valuable as a chiral building block in peptidomimetics and drug discovery. Structurally, it is a meta-cyano derivative of phenylglycine.

The Critical Challenge: Researchers often treat this molecule like a standard amino acid (e.g., Alanine), leading to catastrophic loss of optical purity. The phenyl ring on the


-carbon already acidifies the 

-proton; the addition of a 3-cyano group (strongly electron-withdrawing) further stabilizes the carbanion intermediate, making the

-proton exceptionally acidic (

approx. 14-15 in DMSO, compared to ~21 for Alanine).

Core Directive: All protocols below are engineered to suppress base-catalyzed racemization and prevent nitrile hydrolysis . Standard protocols involving reflux or strong bases (TEA/DIPEA) must be avoided.

Chemical Constraints & Stability Logic

Before initiating any workflow, the operator must understand the stability zones of the molecule.

Functional GroupHazardTrigger ConditionConsequence

-Chiral Center
Racemization pH > 9, Heat, Strong Bases (DIPEA, DBU)Loss of (S)-enantiomer purity (yields 50:50 mixture).
Nitrile (-CN) HydrolysisAqueous Acid/Base + Heat (>40°C)Conversion to Amide (-CONH2) or Acid (-COOH).
Amine (-NH2) OxidationPeroxides, prolonged air exposureN-oxide formation or degradation.
Decision Matrix: Protection Strategy

The following logic gate determines the optimal protection route based on downstream application.

ProtectionStrategy Start Start: (S)-3-CN-Phg App Intended Application? Start->App SPPS Solid Phase Peptide Synthesis App->SPPS GCMS GC-MS / Small Mol. Synthesis App->GCMS Fmoc Fmoc Protection (Protocol B) SPPS->Fmoc Standard (Base Sensitive) Boc Boc Protection SPPS->Boc Acid Labile Route Est Methyl Esterification (Protocol C) GCMS->Est Volatilization BocNote Warning: Boc removal (TFA) may hydrolyze nitrile if wet. Boc->BocNote

Figure 1: Strategic decision tree for derivatization. Note that Fmoc is preferred for SPPS but requires strict base control.

Protocol A: Optical Purity Determination (Marfey's Method)

Purpose: To quantify the Enantiomeric Excess (% ee) of the starting material or derivatized products. Principle: Marfey’s Reagent (FDAA) reacts with the amine to form diastereomers (L-L and L-D) which separate easily on a standard C18 HPLC column.[1]

Materials
  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% w/v in Acetone).

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1M HCl.

  • Solvent: HPLC-grade Acetonitrile and Water (0.1% Formic Acid).

Step-by-Step Methodology
  • Sample Prep: Dissolve 0.5 mg of (S)-3-CN-Phg in 100

    
    L water.
    
  • Basification: Add 20

    
    L 1M 
    
    
    
    .
    • Critical: Do NOT use NaOH. The pH should be ~8.5. Higher pH triggers racemization before derivatization.

  • Reaction: Add 40

    
    L FDAA solution. Incubate at 35°C for 45 minutes .
    
    • Note: Standard protocols use 40-50°C. We lower the temp to protect the nitrile and chiral center.

  • Quenching: Add 20

    
    L 1M HCl to stop the reaction. Dilute with 200 
    
    
    
    L Acetonitrile.
  • Analysis: Inject 5

    
    L onto C18 Column (
    
    
    
    mm).
    • Gradient: 10% to 60% ACN over 45 mins.

    • Detection: UV at 340 nm.

Expected Result: The (S)-enantiomer derivative (L-FDAA-S-Phg) typically elutes after the (R)-enantiomer derivative due to hydrogen bonding dynamics in the diastereomer.

MarfeysWorkflow Sample Sample: 0.5mg (S)-3-CN-Phg Base Add 1M NaHCO3 (Target pH 8.5) Sample->Base React Add FDAA 35°C, 45 min Base->React Nucleophilic Sub. Quench Quench: 1M HCl React->Quench Stop Reaction HPLC HPLC Analysis (C18, 340nm) Quench->HPLC Inject

Figure 2: Workflow for Marfey's Analysis. Strict temperature control (35°C) is required.

Protocol B: N-Fmoc Protection (Racemization-Free)

Purpose: Protect the amine for Solid Phase Peptide Synthesis (SPPS). Challenge: Standard Fmoc-Cl protocols use basic conditions that will racemize this specific substrate immediately. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) which is less aggressive, combined with a weak base.

Materials
  • Reagent: Fmoc-OSu (1.1 equivalents).

  • Base:

    
     (Sodium Bicarbonate). Avoid TEA/DIPEA. 
    
  • Solvent: Water : Dioxane (1:1 v/v).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (S)-3-CN-Phg in 10 mL Water/Dioxane (1:1).

  • Base Addition: Add 2.0 mmol

    
     solid. Stir until dissolved.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

    • Expert Insight: Low temperature is the primary defense against racemization here.

  • Reagent Addition: Add 1.1 mmol Fmoc-OSu slowly over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 3 hours.

  • Workup:

    • Evaporate Dioxane under reduced pressure (keep bath < 30°C).

    • Dilute aqueous residue with water.

    • Extract with Ether (

      
       mL) to remove unreacted Fmoc-OSu.
      
    • Acidify aqueous layer to pH 2 with 1M HCl (Keep cold!).

    • Extract product into Ethyl Acetate (

      
       mL).
      
  • Drying: Dry over

    
     and concentrate.
    

Validation: Check optical purity using Protocol A (Marfey's). If %ee drops < 98%, repeat keeping reaction strictly at 0°C for longer duration.

Protocol C: Methyl Esterification (Nitrile-Safe)

Purpose: Derivatization for GC-MS analysis or intermediate synthesis. Challenge: Acidic hydrolysis of the nitrile group (to amide) occurs if heated.

Materials
  • Reagent: Thionyl Chloride (

    
    ).
    
  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology
  • Preparation: Place 5 mL anhydrous MeOH in a round-bottom flask.

  • Activation (Exothermic): Cool MeOH to -10°C (Salt/Ice bath). Dropwise add 1.5 eq of

    
    . Stir for 10 mins.
    
  • Addition: Add 1.0 mmol (S)-3-CN-Phg solid in one portion.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 12 hours.

    • CRITICAL WARNING:Do NOT Reflux. Refluxing this mixture will hydrolyze the nitrile to a methyl ester/amide mixture.

  • Workup: Evaporate solvent under reduced pressure (Bath < 35°C).

  • Neutralization (Optional for GC): Dissolve residue in

    
    , extract with DCM.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
HPLC: Split Peaks (50:50) Total RacemizationBase used was too strong (e.g., TEA) or Temp too high. Switch to NaHCO3 and 0°C.
HPLC: Extra Peak (+18 mass) Nitrile HydrolysisAcidic workup was too hot or prolonged. Keep evaporation bath < 30°C.
Low Yield (Fmoc) Fmoc-OSu hydrolysisDioxane was not fresh (peroxides) or pH dropped too low. Maintain pH ~8 with NaHCO3.
Precipitate in Marfey's Low Solubility(S)-3-CN-Phg is hydrophobic. Increase Acetone ratio in Marfey's step.

References

  • Bhushan, R., & Brückner, H. (2011).[2] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.[2] Link

  • Beissner, M., & Sewald, N. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(5). Link

  • Sigma-Aldrich. (2025). 2-[(3-cyanophenyl)amino]acetic acid Product Safety & Properties. Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids (Mechanism of Nitrile Hydrolysis).[3] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (General reference for Fmoc/Esters).

Sources

Application Notes and Protocols: (S)-2-Amino-2-(3-cyanophenyl)acetic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-2-(3-cyanophenyl)acetic acid is a non-proteinogenic amino acid characterized by its chiral center and bifunctional nature, possessing a reactive nitrile group and a versatile amino acid scaffold. These structural features make it a compelling building block for advanced materials. This document provides an in-depth guide for researchers, materials scientists, and drug development professionals on the potential applications of (S)-2-Amino-2-(3-cyanophenyl)acetic acid in three key areas of materials science: as a chiral resolving agent, as a monomer for specialty polymers, and as a functional ligand in the synthesis of metal-organic frameworks (MOFs). The protocols detailed herein are designed to be robust and self-validating, providing a strong foundation for innovation in these fields.

Introduction: A Molecule of Untapped Potential

(S)-2-Amino-2-(3-cyanophenyl)acetic acid is a synthetic amino acid derivative distinguished by a cyanophenyl group attached to the alpha-carbon. This unique combination of a chiral amino acid and a cyano-functionalized aromatic ring presents a versatile platform for molecular design. While its direct applications in materials science are not yet extensively documented, its structural motifs suggest significant potential. The chirality inherent to the molecule makes it a candidate for enantioselective processes, a critical need in the pharmaceutical industry. The amino and carboxylic acid groups are classical handles for polymerization, and the cyano group offers a site for post-synthetic modification or can act as a coordinating group in supramolecular assemblies.

This guide will explore the theoretical underpinnings and provide practical, step-by-step protocols for leveraging the unique properties of (S)-2-Amino-2-(3-cyanophenyl)acetic acid in cutting-edge materials science applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-Amino-2-(3-cyanophenyl)acetic acid is crucial for its effective application.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.17 g/mol [2]
AppearanceTypically a powder[2]
Chirality(S)-enantiomer[1]
Functional GroupsCarboxylic acid, Amine, Nitrile, Phenyl ringN/A
SolubilitySoluble in aqueous bases and acids; solubility in organic solvents will vary.N/A

Application I: Chiral Resolution of Racemic Amines

Expertise & Experience: The principle of chiral resolution via diastereomeric salt formation is a cornerstone of stereochemistry.[3][4] The acidic nature of (S)-2-Amino-2-(3-cyanophenyl)acetic acid allows it to react with racemic basic compounds, such as amines, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which can be exploited for their separation by fractional crystallization.[3] The choice of solvent is critical in maximizing the solubility difference between the diastereomeric salts.

Protocol 3.1: Chiral Resolution of a Racemic Amine

This protocol outlines the general procedure for the resolution of a racemic amine using (S)-2-Amino-2-(3-cyanophenyl)acetic acid.

Materials:

  • (S)-2-Amino-2-(3-cyanophenyl)acetic acid

  • Racemic amine (e.g., 1-phenylethanamine)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Chiral HPLC or polarimeter for enantiomeric excess determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the racemic amine in methanol (20 mL).

    • In a separate flask, dissolve 1.0 equivalent of (S)-2-Amino-2-(3-cyanophenyl)acetic acid in methanol (20 mL). Gentle heating may be required.

    • Slowly add the amino acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for 1 hour. A precipitate should form.

  • Fractional Crystallization:

    • Gently heat the mixture to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is the first crop of diastereomeric salt.

    • The filtrate can be concentrated and cooled to obtain subsequent crops.

  • Liberation of the Enantiopure Amine:

    • Suspend the collected crystals in a mixture of water (20 mL) and ethyl acetate (20 mL).

    • Add 1 M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (20 mL each).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved amine.

  • Determination of Enantiomeric Excess:

    • Analyze the resolved amine using chiral HPLC or a polarimeter to determine the enantiomeric excess.

Trustworthiness: The success of this protocol is validated by the determination of the enantiomeric excess of the resolved amine. A successful resolution will yield an amine with a high enantiomeric excess.

Diagram 3.1: Chiral Resolution Workflow

G A Racemic Amine + (S)-2-Amino-2-(3-cyanophenyl)acetic acid B Diastereomeric Salt Mixture A->B Salt Formation C Fractional Crystallization B->C D Separated Diastereomeric Salts C->D E Liberation of Amine (Base Treatment) D->E F Resolved Amine E->F

Caption: Workflow for chiral resolution of a racemic amine.

Application II: Synthesis of Functional Polypeptides

Expertise & Experience: Amino acids are the building blocks of proteins and can be polymerized to form polypeptides.[5] The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), derived from amino acids, is a common and effective method for producing well-defined polypeptides.[5][6] The resulting polymers are often biocompatible and biodegradable, making them suitable for biomedical applications.[7] The cyanophenyl group of (S)-2-Amino-2-(3-cyanophenyl)acetic acid can impart unique properties to the resulting polypeptide, such as altered solubility, thermal stability, and the potential for post-polymerization modification of the nitrile group.

Protocol 4.1: Synthesis of Poly((S)-2-amino-2-(3-cyanophenyl)acetic acid)

This protocol describes the synthesis of a polypeptide from the corresponding NCA monomer.

Materials:

  • (S)-2-Amino-2-(3-cyanophenyl)acetic acid

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Benzylamine (as initiator)

  • Nitrogen atmosphere

  • Schlenk line and glassware

Procedure:

  • N-Carboxyanhydride (NCA) Synthesis:

    • Caution: Triphosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Suspend (S)-2-Amino-2-(3-cyanophenyl)acetic acid (1.0 eq) in anhydrous THF (50 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF (10 mL).

    • Allow the reaction to warm to room temperature and stir for 4 hours. The suspension should become a clear solution.

    • Concentrate the solution under reduced pressure.

    • Recrystallize the crude product from a mixture of THF and hexane to yield the pure NCA monomer.

  • Ring-Opening Polymerization:

    • In a flame-dried Schlenk flask under nitrogen, dissolve the NCA monomer in anhydrous THF.

    • In a separate flask, prepare a stock solution of the benzylamine initiator in anhydrous THF.

    • Add the desired amount of initiator solution to the monomer solution to achieve the target degree of polymerization.

    • Stir the reaction at room temperature and monitor the consumption of the monomer by IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).

    • Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Trustworthiness: The successful synthesis can be validated by standard polymer characterization techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR spectroscopy to confirm the polymer structure.

Diagram 4.1: Polypeptide Synthesis Workflow

G A (S)-2-Amino-2-(3-cyanophenyl)acetic acid B NCA Monomer Synthesis (with Triphosgene) A->B C NCA Monomer B->C D Ring-Opening Polymerization (with Initiator) C->D E Polypeptide D->E

Caption: Workflow for the synthesis of a polypeptide.

Application III: Ligand in Metal-Organic Frameworks (MOFs)

Expertise & Experience: Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting MOF. Amino-functionalized ligands have been shown to enhance the selective adsorption of CO₂ in MOFs.[8][9] The bifunctional nature of (S)-2-Amino-2-(3-cyanophenyl)acetic acid, with its carboxylate group for metal coordination and the amino and cyano groups for pore functionalization, makes it an attractive candidate for the synthesis of novel MOFs with potential applications in gas storage and separation.[10]

Protocol 5.1: Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using (S)-2-Amino-2-(3-cyanophenyl)acetic acid as the organic ligand.

Materials:

  • (S)-2-Amino-2-(3-cyanophenyl)acetic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Reaction Mixture Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) in DMF (10 mL).

    • Add (S)-2-Amino-2-(3-cyanophenyl)acetic acid (0.5 mmol) to the solution.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 100 °C) for a set period (e.g., 24 hours).

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Crystals of the MOF should have formed. Decant the mother liquor.

    • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

    • Immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the high-boiling DMF.

    • Collect the crystals by filtration and activate them by heating under vacuum to remove the solvent molecules from the pores.

Trustworthiness: The formation of a crystalline MOF can be confirmed by Powder X-ray Diffraction (PXRD). The porosity of the material can be assessed by gas adsorption measurements (e.g., N₂ at 77 K).

Diagram 5.1: MOF Synthesis Workflow

G A Metal Salt + (S)-2-Amino-2-(3-cyanophenyl)acetic acid in Solvent B Solvothermal Reaction (in Autoclave) A->B C Crystalline MOF B->C D Washing and Solvent Exchange C->D E Activated Porous MOF D->E

Caption: Workflow for the solvothermal synthesis of a MOF.

Conclusion

(S)-2-Amino-2-(3-cyanophenyl)acetic acid is a promising but underutilized building block in materials science. Its unique combination of chirality and multiple functional groups opens up avenues for the development of novel materials with tailored properties. The protocols provided in this guide offer a starting point for researchers to explore its potential in chiral separations, functional polymers, and porous crystalline materials. The inherent versatility of this molecule suggests that further research will uncover even more exciting applications in the future.

References

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing). (URL: [Link])

  • Polymer Chemistry - White Rose Research Online. (URL: [Link])

  • (2s)-2-amino-2-(3-cyanophenyl)acetic acid hydrochloride - PubChemLite. (URL: [Link])

  • Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. (URL: [Link])

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (URL: [Link])

  • Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. (URL: [Link])

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (URL: [Link])

  • 2-Amino-2-(3-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1217 - PubChem. (URL: [Link])

  • Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application - PMC. (URL: [Link])

  • Amino acid-based polymers: from the origin of life to modern medicines | Collège de France. (URL: [Link])

  • Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism. - DDD UAB. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (URL: [Link])

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - SciSpace. (URL: [Link])

  • 2-(3-amino-4-cyanophenyl)acetic acid | CAS 1824651-98-0 | AMERICAN ELEMENTS ®. (URL: [Link])

  • Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas - ChemRxiv. (URL: [Link])

  • Two amino-functionalized metal-organic frameworks with different topologies for C2H2/C2H4 separation - ResearchGate. (URL: [Link])

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

Sources

Troubleshooting & Optimization

Optimizing HPLC conditions for separating enantiomers of 2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioseparation of 2-Amino-2-(3-cyanophenyl)acetic Acid

Case ID: #AA-CYANO-PHG-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary: The Amphoteric Challenge

You are attempting to separate the enantiomers of 2-Amino-2-(3-cyanophenyl)acetic acid , a non-natural derivative of phenylglycine.

The Core Difficulty: This molecule is zwitterionic (amphoteric).[1] It contains:

  • A basic primary amine (

    
    , 
    
    
    
    ).[1]
  • An acidic carboxyl group (

    
    , 
    
    
    
    ).[1]
  • A cyanophenyl group (electron-withdrawing, creating a strong dipole).[1]

Implication: In standard solvents, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. This causes severe peak tailing and poor resolution on traditional matrices.[1] Success requires locking the ionization state.

Method Selection Decision Matrix

Before starting, select your pathway based on your sample state and available equipment.[1]

MethodSelection Start START: Sample State Q1 Is the Amino Acid N-Protected? (e.g., Boc, Cbz, Fmoc) Start->Q1 Protected YES (Protected) Q1->Protected Yes Free NO (Free Amino Acid) Q1->Free No MethodA METHOD A: Immobilized Polysaccharide (Normal Phase or POM) Column: Chiralpak IA/ID/IC Protected->MethodA MethodB METHOD B: Crown Ether Ligand Exchange (Acidic Mobile Phase) Column: Crownpak CR-I(+) Free->MethodB Preferred MethodC METHOD C: Zwitterionic / RP (If Crown Ether unavailable) Column: Chiralpak ID (RP Mode) Free->MethodC Alternative

Figure 1: Decision tree for selecting the stationary phase based on the derivatization state of the amino acid.

Detailed Protocols

Protocol A: The "Gold Standard" for Free Amino Acids (Crown Ether)

Best for: Underivatized samples where high purity is required.

Theory: Crown ethers (e.g., (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6) form a host-guest complex with the primary ammonium ion (


) of the amino acid.[1] The 3-cyano group on the phenyl ring adds steric bulk and dipole interactions that usually enhance resolution compared to unsubstituted phenylglycine.[1]

Required Conditions:

  • Column: Crownpak CR-I(+) (Immobilized) or Crownpak CR(+) (Coated).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution.[1]
    
  • Why Perchloric Acid? It is a "chaotropic" acid.[1] Unlike phosphate or acetate, the perchlorate anion (

    
    ) helps stabilize the ammonium-crown ether complex and improves peak shape for hydrophobic amino acids.
    

Step-by-Step Optimization:

ParameterStarting ConditionOptimization Strategy
Mobile Phase pH 1.5

(aq) / Methanol (90:10)
Increase MeOH (up to 20%) to reduce retention.[1] Warning: High organic content decreases enantioselectivity on crown ethers.[1]
Temperature 25°CLower to 10-15°C. Lower temperature significantly increases the stability of the chiral complex, improving resolution (

).
Flow Rate 0.5 mL/minReduce to 0.4 mL/min if backpressure > 100 bar.[1]
Detection UV 210 nmThe cyano group provides good absorbance at 220-254 nm as well.[1]

Troubleshooting Protocol A:

  • Issue: Peaks are eluting too fast (near void volume).

    • Fix: Remove Methanol completely. Use 100% aqueous

      
       (pH 1.5).[1]
      
  • Issue: Baseline noise is high.

    • Fix: Ensure the reference wavelength on the DAD is off or set >360nm. Perchlorate is UV transparent, but contaminants in the water source often show up at 210 nm.[1]

Protocol B: The "Pharma Workhorse" (Immobilized Polysaccharide)

Best for: Labs without specialized crown ether columns, or if the sample is N-protected.

Theory: Immobilized amylose/cellulose columns (Chiralpak IA, ID, IC) are robust. For the free amino acid, we must use Reversed Phase (RP) or Polar Organic Mode (POM) to ensure solubility. Chiralpak ID is specifically recommended because its chlorophenyl substituent often interacts favorably with the cyanophenyl group of your analyte via halogen-dipole interactions.[1]

Experimental Setup (Screening Gradient):

  • Column: Chiralpak ID-3 (3 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0 with DEA) OR 0.1%

    
     (pH 2.0).
    
  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 60% B over 15 minutes.

Critical Decision - pH Control:

  • Acidic Path (pH 2.0): Protonates the carboxyl (

    
    ) and amine (
    
    
    
    ). The molecule acts as a cation.[1][5] Good for retention on ID.[1]
  • Basic Path (pH 9.0): Deprotonates carboxyl (

    
    ) and amine (
    
    
    
    ).[1] The molecule acts as an anion.[1]
  • Recommendation: Start with Acidic (pH 2.0) using Phosphoric Acid.[1] It suppresses silanol activity better than basic conditions.[1]

Visualizing the "Double Additive" Requirement: If using Polar Organic Mode (100% Acetonitrile/Methanol), you cannot rely on water buffers. You must use the "Double Additive" approach to prevent zwitterionic crashing.

DoubleAdditive cluster_0 Without Additives (Zwitterion) cluster_1 With TFA + TEA (Polar Organic Mode) Mol_Bad NH3+ ... COO- (Self-Aggregation & Tailing) Mol_Good Single Ionization State (Sharp Peaks) TFA TFA (0.1%) TFA->Mol_Good Protonates COO- TEA TEA (0.1%) TEA->Mol_Good Blocks Silanols

Figure 2: Mechanism of "Double Additive" (TFA/TEA) in non-aqueous solvents to prevent peak tailing.

Troubleshooting & FAQs

Q1: My sample precipitates when I inject it. What is happening?

Diagnosis: Solubility Mismatch.

  • Cause: Phenylglycine derivatives are often insoluble in non-polar solvents (Hexane) and sparingly soluble in pure Acetonitrile.[1] If you dissolve the sample in DMSO/Methanol and inject into a Hexane mobile phase, it will crash at the column head.

  • Solution:

    • Switch to Polar Organic Mode (POM) : 100% Methanol or Acetonitrile with 0.1% TFA / 0.1% TEA.[1]

    • Ensure sample diluent matches the initial mobile phase strength.[1]

Q2: I see two peaks, but they are connected by a "saddle" (plateau).

Diagnosis: On-column Racemization or Iso-elution.

  • Cause: The alpha-proton in phenylglycines is acidic, especially with the electron-withdrawing 3-cyano group.[1] High pH or high temperature can cause the enantiomers to interconvert during the run.[1]

  • Solution:

    • Lower Temperature: Run at 5°C - 10°C.

    • Acidify: Ensure mobile phase pH is < 3.0. Avoid basic additives (DEA/TEA) if racemization is suspected.[1]

Q3: The retention times drift significantly between runs.

Diagnosis: Crown Ether Hysteresis or Temperature Fluctuation.

  • Cause: Crown ether columns are extremely sensitive to temperature and water content.[1]

  • Solution: Use a column oven (thermostat) set to a precise value (e.g., 15.0°C). Do not rely on ambient room temperature.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). [Link][1]

  • Machida, Y., et al. "Enantiomer separation of amino acids and their derivatives on polysaccharide-based chiral stationary phases."[1] Journal of Chromatography A, Vol. 1076, 2005.[1] [Link]

  • Hyun, M. H. "Liquid chromatographic resolution of phenylglycine derivatives on crown ether-based chiral stationary phases." Journal of Separation Science, 2003.[1] [Link]

Sources

Troubleshooting peptide coupling with (S)-2-Amino-2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Successful Peptide Coupling

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating unconventional amino acids like (S)-2-Amino-2-(3-cyanophenyl)acetic acid presents unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to ensure the success of your coupling reactions. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using (S)-2-Amino-2-(3-cyanophenyl)acetic acid in your peptide synthesis workflows.

Question 1: Why am I observing low coupling efficiency or a stalled reaction with (S)-2-Amino-2-(3-cyanophenyl)acetic acid?

Answer:

Low coupling efficiency is the most frequently reported issue when working with this amino acid. The primary cause is significant steric hindrance imposed by the bulky 3-cyanophenyl group, which impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. Standard coupling reagents may be insufficient to overcome this steric barrier.

Core Problem Analysis:

  • Steric Hindrance: The phenyl ring adjacent to the alpha-carbon creates a sterically congested environment, slowing down the kinetics of the coupling reaction.

  • Reagent Reactivity: Common carbodiimide-based activators like DIC, often used with HOBt, may not generate an active ester reactive enough to couple efficiently to a sterically hindered N-terminus or to be activated when it is the C-terminal residue.

Troubleshooting Workflow:

Below is a systematic approach to addressing low coupling efficiency.

G cluster_0 Initial Coupling Failure cluster_1 Step 1: Reagent & Additive Optimization cluster_2 Step 2: Reaction Condition Adjustment cluster_3 Step 3: Re-evaluation & Protocol Refinement Start Low coupling efficiency detected via HPLC/MS Reagent Switch to a high-potency Uronium/Onium salt reagent (e.g., HATU, HCTU, COMU) Start->Reagent Initial strategy Additive Incorporate an additive like Oxyma Pure or a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) Reagent->Additive Optimize base environment Solvent Change solvent to a more polar, aprotic solvent (e.g., DMF, NMP) Additive->Solvent Improve solubility & kinetics Temp Increase reaction temperature (e.g., from RT to 40-50 °C) Solvent->Temp Overcome activation energy barrier Monitor Monitor reaction kinetics closely (e.g., every 2 hours) Temp->Monitor Verify completion Success Coupling Successful Monitor->Success Reaction complete G cluster_0 Activation & Coupling Pathway AA Fmoc-AA-COOH ((S)-2-Amino-2-(3-cyanophenyl)acetic acid) Active_Ester Highly Reactive OAt-Ester Intermediate AA->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Coupled_Product Fmoc-AA-CO-NH-Peptide (Coupled Product) Active_Ester->Coupled_Product + H2N-Peptide Peptide H2N-Peptide

Technical Support Center: Navigating the Characterization of Novel Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of non-canonical amino acids (ncAAs) is a frontier in peptide drug discovery and synthetic biology, offering the potential for enhanced therapeutic properties and novel functionalities.[1][2] However, the journey from a newly synthesized amino acid to a fully characterized and functional entity is fraught with challenges. This technical support center provides a structured approach to troubleshooting common pitfalls, ensuring the scientific integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: My novel amino acid exhibits poor solubility in aqueous and organic solvents, hindering purification and analysis. What are my options?

A1: Solubility is a common first hurdle. A systematic approach is crucial:

  • Physicochemical Assessment: First, determine the isoelectric point (pI) of your amino acid. Solubility is generally at its minimum at the pI.

  • pH Adjustment: Modifying the pH of your solution to be significantly different from the pI can increase solubility by ionizing the amino acid.

  • Co-Solvent Systems: For purification, consider using a mixture of solvents. For instance, in reverse-phase chromatography, a combination of acetonitrile and water is often effective.[3] For peptides containing multiple uncharged amino acids, incorporating charged residues can improve solubility in aqueous solutions.[4]

  • Derivatization: If solubility issues persist, consider synthesizing a more soluble derivative, such as a salt form, or introducing a temporary solubilizing group that can be cleaved after purification.

Q2: I'm observing unexpected peaks in my mass spectrometry data. How can I confidently identify my novel amino acid?

A2: Mass spectrometry is a powerful tool, but data interpretation can be complex.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for obtaining an accurate mass and predicting the elemental composition of your compound.

  • Tandem MS (MS/MS): To confirm the structure, perform MS/MS to analyze the fragmentation pattern. This is particularly useful for distinguishing between isomers.

  • Common Adducts: Be aware of common adducts with sodium ([M+Na]+) or potassium ([M+K]+) that can lead to misinterpretation of the molecular weight.

  • In-source Fragmentation: If your molecule is labile, it may fragment in the ion source. Using softer ionization techniques can mitigate this.

Q3: My peptide synthesis is failing after incorporating a novel amino acid. What are the likely causes?

A3: The introduction of a non-standard building block can disrupt established solid-phase peptide synthesis (SPPS) protocols.

  • Steric Hindrance: Bulky side chains on the novel amino acid can impede the coupling reaction. To overcome this, you can increase the coupling time, use a more potent coupling reagent like HBTU or HATU, or perform a "double coupling" where the amino acid is added twice.[5]

  • Secondary Structure Formation: The growing peptide chain can form secondary structures on the resin, making the N-terminus inaccessible.

  • Solubility of the Protected Amino Acid: The protected novel amino acid may have poor solubility in the synthesis solvent (e.g., DMF). Increasing the concentration of the amino acid and coupling reagent solution can improve reaction efficiency.[6]

Part 2: Troubleshooting Guides

Guide 1: Purification and Isolation of Novel Amino Acids

Problem: Co-eluting impurities in HPLC are compromising the purity of the final product.

Symptoms:

  • Broad or shouldered peaks in the analytical HPLC chromatogram.

  • Mass spectrometry data indicating the presence of multiple species with similar masses.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Racemization The stereochemical integrity of the amino acid may have been compromised during synthesis, leading to the formation of diastereomers that are difficult to separate.1. Optimize Synthetic Conditions: Re-evaluate the reaction conditions, paying close attention to temperature and the strength of bases used. 2. Chiral Chromatography: Employ a chiral stationary phase in your HPLC to resolve the enantiomers or diastereomers.
Incomplete Deprotection Residual protecting groups from the synthesis can lead to closely related impurities that have similar retention times to the desired product.1. Modify Cleavage Cocktail: Adjust the composition and cleavage time of your deprotection cocktail. For example, using a scavenger like triisopropylsilane (TIS) can prevent side reactions. 2. Orthogonal Protection Strategy: Design your synthesis with protecting groups that can be removed under different conditions, allowing for selective deprotection.
Oxidation Amino acids with sensitive functional groups (e.g., thiols in cysteine) are prone to oxidation, leading to dimer formation.[3]1. Use of Reducing Agents: During purification and storage, include a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide bond formation.[3]

Experimental Workflow: Optimizing HPLC Purification

Caption: A workflow for troubleshooting HPLC purification of novel amino acids.

Guide 2: Structural Elucidation and Validation

Problem: Ambiguous NMR data is preventing unambiguous structure confirmation.

Symptoms:

  • Overlapping signals in the 1D proton NMR spectrum.

  • Difficulty in assigning correlations in 2D NMR spectra (e.g., COSY, HSQC).

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Conformational Heterogeneity The novel amino acid may exist as a mixture of conformers in solution, leading to broadened or multiple sets of NMR signals.1. Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve the signals from different conformers. 2. Solvent Titration: Changing the solvent polarity can shift the conformational equilibrium and simplify the spectrum.
Aggregation At higher concentrations, intermolecular interactions can lead to aggregation, which can broaden NMR signals and obscure correlations.1. Concentration Dependence: Acquire spectra at different concentrations to see if the line broadening is concentration-dependent. 2. Use of Additives: Adding a small amount of a denaturant or a chaotropic agent can disrupt aggregates.
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.1. Sample Purification: Ensure the sample is free from metal contaminants. Washing with a chelating agent like EDTA can be effective. 2. Use of High-Purity Solvents: Use high-purity, metal-free NMR solvents.

Logical Relationship: A Multi-faceted Approach to Structural Validation

Caption: The convergence of multiple analytical techniques for structural confirmation.

References

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 57–72.
  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
  • BOC Sciences. (2025). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Rogers, J. M., & Hartrampf, N. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 586-591.
  • Bryant, P., et al. (2025). RareFold: Structure prediction and design of proteins with noncanonical amino acids. bioRxiv.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive.
  • Wang, L. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews.
  • ResearchGate. (n.d.). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF.
  • Glembotski, C. C. (2022). General strategies for using amino acid sequence data to guide biochemical investigation of protein function. Essays in Biochemistry, 66(5), 495-505.
  • Millward, D. J. (1994). Inherent Difficulties in Defining Amino Acid Requirements. In Food Components to Enhance Performance (pp. 37-52).
  • Fields, G. B., & Noble, R. L. (1990). Evaluation of the Synthetic Product. In Synthetic Peptides: A User's Guide (pp. 77-101). Oxford Academic.
  • Creative Proteomics. (n.d.). Amino Acid Analysis: A Comprehensive Overview.
  • BenchChem. (2025). Troubleshooting Aganodine synthesis impurities.
  • GMP Navigator. (n.d.).
  • ResearchGate. (2025). Development of a Novel Purification Method of Amino Acid in Fermentation Broth Using Ion-Exchange Reaction under Pressure | Request PDF.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Reddit. (2024).
  • Simmons, M. P., & Freudenstein, J. V. (2000). A Fundamental Problem with Amino-Acid-Sequence Characters for Phylogenetic Analyses. Molecular Phylogenetics and Evolution, 17(1), 1-11.
  • Shrestha, P., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 103.

Sources

Technical Support Guide: Stability & Handling of (S)-2-Amino-2-(3-cyanophenyl)acetic acid

[1]

Introduction: The "Benzylic" Challenge

Welcome to the technical support center for (S)-2-Amino-2-(3-cyanophenyl)acetic acid . As a researcher working with this scaffold, you are likely aware that phenylglycine derivatives present a unique set of stability challenges compared to standard alkyl amino acids (like Alanine or Leucine).

This guide addresses the critical instability mechanisms inherent to this molecule.[1] Unlike standard amino acids, the

benzylic13-cyano (meta-cyano)

This guide provides self-validating protocols to maintain optical purity and chemical integrity in solution.

Module 1: The Racemization Crisis (Critical)

Issue: "My compound lost optical purity after 24 hours in solution." Diagnosis: Base-catalyzed racemization driven by the electron-deficient aromatic ring.[1]

The Mechanism

The most immediate threat to (S)-2-Amino-2-(3-cyanophenyl)acetic acid is racemization .[1]

  • Benzylic Acidity: The proton attached to the chiral center (

    
    -proton) is unusually acidic because the resulting negative charge (carbanion) is resonance-stabilized by the adjacent phenyl ring.[1]
    
  • The Cyano Effect: The 3-cyano group is a strong Electron Withdrawing Group (EWG).[1] Through inductive effects (-I), it pulls electron density away from the ring and the

    
    -carbon.[1] This makes the 
    
    
    -proton even more acidic than in unsubstituted phenylglycine, significantly accelerating the rate of racemization.
Troubleshooting & Protocol

Q: What is the safe pH range for this molecule? A: You must maintain a pH below 7.0 , ideally between pH 4.0 and 6.0 .

  • Why: At pH > 7, the amine group becomes unprotonated (

    
    ), and hydroxide ions can abstract the 
    
    
    -proton. At pH < 6, the amine is protonated (
    
    
    ), which electrostatically repels approaching bases and stabilizes the chiral center.

Q: Can I use standard buffers like PBS (pH 7.4)? A: NO. PBS at pH 7.4 is a high-risk environment for this specific derivative.[1]

  • Recommended Buffer: 50 mM Ammonium Acetate (pH 5.[1]0) or MES buffer (pH 5.5).[1]

  • Temperature Rule: Always keep solutions at 4°C if they must be stored for >4 hours. Racemization rates double for roughly every 10°C increase.[1]

Q: How do I validate if racemization has occurred? A: Standard HPLC will not show this degradation.[1] You must use Chiral HPLC.[1]

  • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.[1]

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.[1]0) is standard to suppress ionization and prevent on-column racemization.[1]

Visualization: Racemization Pathway

Racemizationcluster_0Risk FactorS_Isomer(S)-Isomer(Active)TransitionPlanar Enolate(Resonance Stabilized)S_Isomer->Transition Proton Abstraction(Accelerated by 3-CN group)BaseBase (OH- or Buffer)Base->TransitionTransition->S_Isomer Reprotonation(50%)R_Isomer(R)-Isomer(Inactive Impurity)Transition->R_Isomer Reprotonation(50%)RiskThe 3-Cyano group acts as anElectron Withdrawing Group (EWG),making the alpha-proton MORE acidic.

Caption: Figure 1. The base-catalyzed racemization mechanism.[1] The 3-cyano substituent destabilizes the chiral center, requiring strict pH control.

Module 2: Chemical Stability (Hydrolysis)

Issue: "I see a new peak at RRT 1.1 or 0.9 after heating." Diagnosis: Hydrolysis of the Cyano (Nitrile) group.[1]

The Mechanism

While nitriles are generally stable at neutral pH, they are susceptible to hydrolysis under acidic or basic stress, converting first to the primary amide and eventually to the carboxylic acid .

  • Reaction:

    
    
    
Troubleshooting & Protocol

Q: Can I use strong acid (1M HCl) to dissolve the compound? A: Use caution. While 1M HCl stabilizes the chiral center (prevents racemization), prolonged exposure (days) or heating in strong acid can hydrolyze the nitrile to a carboxylic acid (Isophthalic acid derivative).[1]

  • Safe Zone: 0.1M HCl or 1% Acetic Acid is safer for short-term dissolution.[1]

Q: I need to heat the solution to dissolve it. Is that safe? A: Avoid heating above 40°C .[1]

  • The combination of heat + water promotes nitrile hydrolysis.[1] If sonication is required, use short bursts (10s) on ice to prevent local heating.[1]

Module 3: Solubility & Physical Handling

Issue: "The compound precipitates when I adjust the pH to neutral." Diagnosis: Isoelectric Point (pI) Aggregation.[1]

The Science

Amino acids have minimum solubility at their Isoelectric Point (pI), where the net charge is zero (Zwitterion form).[1]

  • Estimated pKa values:

    • 
      [1]
      
    • 
       (Lower than typical 9.1 due to the electron-withdrawing phenyl ring).[1]
      
  • Estimated pI:

    
    .[1]
    
Troubleshooting & Protocol

Q: What is the best solvent system for stock solutions? A: Do not store stock solutions in water at the pI (pH ~5.4).[1]

  • Option A (Acidic Stock): Dissolve in 0.05 M HCl.[1] The molecule will be positively charged (

    
    ) and highly soluble.[1]
    
  • Option B (Organic Co-solvent): DMSO is excellent for this molecule.[1] A 100 mM stock in anhydrous DMSO is stable at -20°C for months.[1]

Solvent SystemSolubilityStability RiskRecommendation
Water (pH 5.5) Low (Precipitation)High (Racemization)Avoid
0.1 M HCl HighLow (Stable)Recommended for aqueous use
DMSO Very HighVery LowBest for frozen stocks
PBS (pH 7.4) ModerateHigh (Racemization)Use immediately only

Module 4: Experimental Workflow Summary

Follow this decision tree to ensure data integrity during your experiments.

WorkflowStartStart: Dissolve SolidSolventChoose SolventStart->SolventDMSOAnhydrous DMSOSolvent->DMSOStock SolutionAqueousAqueous BufferSolvent->AqueousAssay BufferStoreStore at -20°C(Stable > 6 months)DMSO->StoreAcidicAcidic (0.1M HCl)Aqueous->AcidicPreferredNeutralNeutral/Basic (PBS)Aqueous->NeutralIf required by assayShortTermStore 4°C(< 24 hours)Acidic->ShortTermUseNowUSE IMMEDIATELY(< 2 hours on ice)Neutral->UseNow

Caption: Figure 2. Decision matrix for solvent selection and storage conditions.

References

  • Racemization of Phenylglycines

    • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

    • Source:Natural Product Reports, Royal Society of Chemistry.

    • Significance: Establishes the fundamental instability of the phenylglycine scaffold and the accelerating effect of electron-withdrawing substituents.[1]

    • URL:[Link]

  • Electronic Effects on Amino Acid Acidity

    • Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[1][2]

    • Source:Tetrahedron Letters.
    • Significance: Details the base-catalyzed mechanisms and the impact of ring substitution on -proton acidity.
    • URL:[Link][1]

  • Nitrile Hydrolysis Kinetics

    • Title: Hydrolysis of Nitriles to Amides and Carboxylic Acids.[1]

    • Source:Organic Syntheses / General Organic Chemistry Principles.
    • Significance: Provides the chemical grounding for avoiding high heat and extreme pH to preserve the cyano moiety.[1]

    • URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.